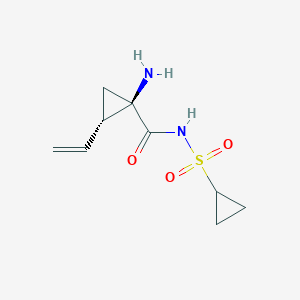

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Description

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a vinyl group at the 2-position and a cyclopropylsulfonyl substituent. It serves as a critical intermediate in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir (CAS 630420-16-5) and grazoprevir (MK-5172) . The compound is typically utilized in salt forms, including hydrochloride (CAS 630421-49-7) and 4-methylbenzenesulfonate (CAS 1028252-16-5), to enhance solubility and stability during synthetic processes .

Properties

IUPAC Name |

(1R,2S)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBWKACJXNKAF-HZGVNTEJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O3S |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 1028252-16-5 |

| Structure | Chemical Structure |

This compound acts primarily as an inhibitor of the HCV NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, making it a significant target for antiviral therapy. The compound disrupts the activity of NS3 protease, thereby inhibiting viral replication and contributing to the overall management of HCV infections .

In Vitro Studies

Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects against HCV NS3 protease. In assays measuring viral replication in cell cultures, the compound showed significant reductions in viral load at low micromolar concentrations .

Case Studies

One notable case study involved patients with chronic hepatitis C who were treated with asunaprevir (BMS-650032), a derivative of this compound. The study reported that patients experienced a sustained virologic response (SVR) after treatment, indicating effective viral suppression .

Comparative Analysis with Other HCV Inhibitors

To contextualize the efficacy of this compound, a comparison with other known HCV inhibitors is presented below:

| Compound | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | NS3 Protease Inhibitor | Low µM range |

| Asunaprevir | NS3 Protease Inhibitor | 0.5 µM |

| Sofosbuvir | NS5B Polymerase Inhibitor | 0.15 µM |

Safety and Toxicology

While specific toxicological data for this compound is limited, related compounds have shown manageable side effects in clinical settings. Common adverse effects include fatigue and gastrointestinal disturbances. Ongoing studies aim to establish a comprehensive safety profile for this compound .

Scientific Research Applications

Antiviral Activity

One of the most significant applications of (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide is its role as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that compounds with similar structures have shown efficacy in inhibiting HCV replication.

- Mechanism of Action : The compound is believed to inhibit key viral proteins such as NS3 and NS5B, which are essential for viral replication and assembly. This inhibition leads to a reduction in viral load and may improve patient outcomes in HCV infections .

Case Studies

- HCV Inhibition Studies : A study published in a patent document outlines the synthesis and testing of various derivatives of cyclopropylsulfonyl compounds, including this compound. The results demonstrated IC50 values ranging from 0.5 to 30 nM for HCV inhibition, indicating potent antiviral activity .

- Pharmaceutical Formulation : The compound has been incorporated into pharmaceutical formulations aimed at treating chronic liver diseases associated with HCV. These formulations often include excipients that enhance bioavailability and stability .

Other Potential Applications

Beyond its antiviral properties, this compound may have applications in other therapeutic areas:

- Cancer Treatment : Preliminary studies suggest that compounds with similar structural motifs may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Inflammation Modulation : There is potential for this compound to be explored as an anti-inflammatory agent due to its ability to modulate immune responses.

Data Table: Summary of Research Findings

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and sulfonamide bonds.

Amide Hydrolysis

-

Conditions : Aqueous HCl (1–2 M) at 80–100°C for 4–6 hours.

-

Products : Cyclopropanecarboxylic acid and cyclopropylsulfonamide derivatives.

-

Mechanism : Acid-catalyzed nucleophilic attack by water on the carbonyl carbon of the amide group.

Sulfonamide Hydrolysis

-

Conditions : Strong bases (e.g., NaOH 5 M) at reflux temperatures.

-

Products : Cyclopropanecarboxamide and sulfonic acid derivatives.

-

Selectivity : Sulfonamide bonds are more resistant to hydrolysis than amides under similar conditions.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or amines:

-

Reagents : Alkyl bromides (e.g., methyl bromide) in DMF with K₂CO₃.

-

Mechanism : Deprotonation of the sulfonamide nitrogen followed by SN2 attack.

-

Example : Reaction with methyl iodide produces N-methylated sulfonamide derivatives.

Key Observation : The bulky cyclopropane ring adjacent to the sulfonamide group reduces reaction rates due to steric hindrance.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions:

Acid-Catalyzed Ring Opening

-

Conditions : H₂SO₄ (conc.) at 50°C.

-

Products : Linear alkenes via protonation and cleavage of the cyclopropane ring.

-

Example : Conversion to 4-pentenenitrile derivatives in 65% yield .

Transition Metal-Catalyzed Reactions

-

Products : Bicyclic or fused-ring structures via cyclopropane C–C bond activation.

-

Application : Used in the synthesis of macrocyclic HCV protease inhibitors .

Key Data

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| pH | 7.5–8.0 |

| Reaction Time | 48 hours |

| Yield | 42% (theoretical maximum 50%) |

Interaction with Biological Targets

The compound inhibits HCV NS3/4A protease through a covalent-binding mechanism:

-

Binding : The sulfonamide group interacts with the catalytic serine (Ser139) of NS3/4A .

-

Transition State Mimicry : The cyclopropane ring mimics the tetrahedral intermediate formed during viral polyprotein cleavage .

-

Kinetics : Inhibitory constant (Kᵢ) = 3.2 nM against genotype 1 HCV .

Stability Under Physiological Conditions

The compound exhibits moderate stability in plasma:

| Condition | Half-Life (t₁/₂) | Degradation Pathway |

|---|---|---|

| Human Plasma, 37°C | 2.3 hours | Amide hydrolysis |

| Simulated Gastric Fluid | <30 minutes | Acid-catalyzed ring opening |

Catalytic Hydrogenation

The vinyl group undergoes hydrogenation under mild conditions:

-

Products : Ethyl-substituted cyclopropane derivatives.

-

Selectivity : Full hydrogenation without ring opening due to steric protection by the cyclopropane .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Cyclopropane Isomerization : (1R,2S) → (1S,2R) epimerization.

-

Quantum Yield : Φ = 0.12 ± 0.03 in acetonitrile.

This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in designing covalent protease inhibitors. The strained cyclopropane ring and sulfonamide group enable both synthetic modifications and targeted biological interactions .

Comparison with Similar Compounds

Structural Analogues in Antiviral Drug Development

(a) Asunaprevir (BMS-650032)

- Structure: Contains the target compound as a core fragment, conjugated with a proline-derived moiety and a 7-chloro-4-methoxyisoquinoline group .

- Key Differences: Additional complexity from the proline and isoquinoline groups enhances binding to HCV NS3/4A protease .

- Application : Direct-acting antiviral (DAA) for chronic HCV infection .

(b) Grazoprevir (MK-5172)

- Structure : Features a macrocyclic scaffold incorporating the cyclopropane carboxamide core .

- Key Differences : Macrocyclization improves metabolic stability and potency against resistant HCV strains .

Cyclopropane Carboxamide Derivatives with Modified Substituents

(a) (1R,2R)-1-Amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride (CAS 1360828-80-3)

- Structure : Difluoromethyl substituent at position 2 and methylcyclopropylsulfonyl group .

- Methylcyclopropylsulfonyl may enhance lipophilicity compared to cyclopropylsulfonyl .

- Application : Investigated for undisclosed therapeutic targets (likely antiviral or enzyme inhibition) .

(b) LY-2608204 (CAS 1234703-40-2)

- Structure : Cyclohexyl and thiazolyl substituents on the cyclopropane core .

- Key Differences : Bulky substituents (cyclohexyl, thiazolyl) suggest applications beyond antiviral therapy, possibly in kinase inhibition .

Comparative Analysis of Physicochemical and Functional Properties

Table 1: Key Properties of (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide and Analogues

Key Observations :

Substituent Impact :

- Vinyl vs. Difluoromethyl : The vinyl group in the target compound provides conformational rigidity, while difluoromethyl may enhance metabolic resistance .

- Sulfonyl Groups : Cyclopropylsulfonyl (target) vs. methylcyclopropylsulfonyl (difluoromethyl derivative) influence steric and electronic interactions with target enzymes .

Salt Forms :

- Hydrochloride and tosylate salts of the target compound improve solubility for industrial-scale synthesis .

Q & A

Basic: What are the key synthetic routes for (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide?

The synthesis of this cyclopropane derivative involves stereoselective cyclopropanation and enzymatic resolution. A scalable method employs phase transfer catalysis (PTC) for cyclopropanation of glycine Schiff bases using trans-1,4-dibromo-2-butene, yielding racemic vinyl-ACCA intermediates. Enzymatic resolution with Alcalase 2.4L achieves >99% enantiomeric excess (ee). Key steps include:

- Cyclopropanation : Optimized PTC conditions (e.g., wet milling) enhance reaction rates and diastereoselectivity .

- Enzymatic Resolution : Substrate inhibition is mitigated via diastereomeric salt formation or forced reaction conditions .

- Functionalization : Subsequent sulfonylation with cyclopropylsulfonyl groups introduces the pharmacophoric N-sulfonylcarboxamide moiety .

Basic: What physicochemical properties are critical for its pharmacological activity?

The compound’s LogP (2.94) and polar surface area (97.64 Ų) suggest moderate lipophilicity and membrane permeability, crucial for intracellular targeting of HCV NS3/4A protease. Its molecular weight (304.74 g/mol ) and cyclopropane ring confer conformational rigidity, enhancing binding affinity to the protease’s catalytic site .

Basic: How is this compound utilized in HCV protease inhibitor development?

It serves as the P1-P1′ fragment in macrocyclic HCV NS3/4A inhibitors (e.g., ITMN-191). The cyclopropane’s strain and stereochemistry mimic the natural substrate’s transition state, enabling competitive inhibition. Structural studies reveal that the vinyl group and sulfonamide moiety stabilize interactions with protease residues (e.g., His57 and Asp81) .

Advanced: How do reaction conditions influence stereochemical control during synthesis?

Diastereoselectivity in cyclopropanation is sensitive to:

- Catalyst Decomposition : PTC stability is improved by rigorous quality control of reagents (e.g., diazo compounds) .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) favor trans-selectivity in cyclopropane ring formation .

- Temperature : Lower temperatures (−10°C) reduce side reactions, preserving enantiopurity during enzymatic resolution .

Mechanistic studies using DFT calculations suggest that steric effects between the catalyst’s benzyl groups and the glycine Schiff base dictate stereochemical outcomes .

Advanced: What challenges arise in achieving high enantiomeric purity, and how are they resolved?

Enantiomeric enrichment is complicated by:

- Substrate Inhibition : High substrate concentrations reduce enzymatic activity. This is addressed by chemical resolution using di-p-toluoyl-(D)-tartaric acid to isolate the (1R,2S)-isomer .

- Crystallization-Driven Enrichment : Controlled crystallization of benzylidene-protected intermediates enhances ee to >99% .

Advanced: How do structural modifications impact resistance profiles in HCV variants?

Resistance mutations (e.g., D168V in NS3) reduce binding affinity by disrupting hydrogen bonds with the sulfonamide group. Crystallography studies show that introducing bulkier substituents at the cyclopropane’s vinyl position restores potency against resistant strains by filling hydrophobic pockets .

Advanced: What analytical methods validate synthetic intermediates and final products?

- Chiral HPLC : Confirms enantiomeric purity using columns like Chiralpak AD-H .

- X-ray Diffraction : Resolves stereochemical assignments of cyclopropane intermediates .

- NMR Spectroscopy : Monitors diastereomeric ratios during PTC steps (e.g., J-coupling analysis of vinyl protons) .

Advanced: How do computational models guide optimization of this compound’s derivatives?

Molecular docking (e.g., using AutoDock Vina) predicts binding modes to NS3/4A protease. MD simulations assess the stability of sulfonamide-protease interactions, guiding substitutions (e.g., difluoromethyl groups) to improve metabolic stability .

Basic: What safety precautions are recommended during handling?

The compound’s H318 hazard (serious eye damage) mandates:

Advanced: What are the limitations of current synthetic methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.